Camptothecin chloroacetate Camptothecin chloroacetate
Brand Name: Vulcanchem
CAS No.: 7688-65-5
VCID: VC17139747
InChI: InChI=1S/C22H17ClN2O5/c1-2-22(30-18(26)9-23)15-8-17-19-13(7-12-5-3-4-6-16(12)24-19)10-25(17)20(27)14(15)11-29-21(22)28/h3-8H,2,9-11H2,1H3/t22-/m0/s1
SMILES:
Molecular Formula: C22H17ClN2O5
Molecular Weight: 424.8 g/mol

Camptothecin chloroacetate

CAS No.: 7688-65-5

Cat. No.: VC17139747

Molecular Formula: C22H17ClN2O5

Molecular Weight: 424.8 g/mol

* For research use only. Not for human or veterinary use.

Camptothecin chloroacetate - 7688-65-5

Specification

CAS No. 7688-65-5
Molecular Formula C22H17ClN2O5
Molecular Weight 424.8 g/mol
IUPAC Name [(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-chloroacetate
Standard InChI InChI=1S/C22H17ClN2O5/c1-2-22(30-18(26)9-23)15-8-17-19-13(7-12-5-3-4-6-16(12)24-19)10-25(17)20(27)14(15)11-29-21(22)28/h3-8H,2,9-11H2,1H3/t22-/m0/s1
Standard InChI Key QFMXZSCXZKPJBB-QFIPXVFZSA-N
Isomeric SMILES CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CCl
Canonical SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CCl

Introduction

Chemical Synthesis and Characterization of Camptothecin Chloroacetate

Synthesis Pathway

Camptothecin chloroacetate (C22_{22}H17_{17}ClN2_2O5_5) is synthesized via esterification of CPT’s 20-hydroxyl group with chloroacetic anhydride. The reaction, conducted in benzene with pyridine as a catalyst, yields the chloroacetate derivative (Fig. 2) :

CPT+ClCH2CO-O-COCH2ClpyridineCPT-O-COCH2Cl+CH3COOH\text{CPT} + \text{ClCH}_2\text{CO-O-COCH}_2\text{Cl} \xrightarrow{\text{pyridine}} \text{CPT-O-COCH}_2\text{Cl} + \text{CH}_3\text{COOH}

This modification replaces the labile lactone with a more stable chloroacetate ester, facilitating crystallization for structural analysis .

Physicochemical Properties

While detailed solubility and stability data for camptothecin chloroacetate remain scarce in the literature, its synthesis underscores the reactivity of CPT’s lactone ring. The chloroacetate derivative’s crystalline nature contrasts with CPT’s inherent instability under physiological conditions, where the lactone ring reversibly hydrolyzes to a carboxylate form, diminishing anticancer activity .

Structural Elucidation via X-ray Crystallography

Role of Camptothecin Chloroacetate in X-ray Studies

The chloroacetate derivative served as a precursor to camptothecin iodoacetate, a heavy-atom-containing analog essential for X-ray diffraction studies. Treatment of camptothecin chloroacetate with sodium iodide in acetone produced the iodoacetate derivative, which crystallized in an orthorhombic lattice suitable for X-ray analysis .

Key Structural Insights

The X-ray structure revealed:

  • Planarity of Rings A–D: The pyrrolo[3,4-β]quinoline (rings A–C) and pyridone (ring D) systems exhibit near-perfect coplanarity, facilitating intercalation into DNA .

  • Boat Conformation of Ring E: The lactone ring (ring E) adopts a boat conformation, with C20 and the lactone oxygen deviating 0.69 Å and 0.73 Å from the plane, respectively .

  • Chiral Center at C20: The (S)-configuration at C20 is critical for Topo I inhibition, as epimerization abolishes activity .

These findings validated CPT’s unique structure and informed subsequent efforts to design analogs with improved pharmacological profiles.

Pharmacological Implications and Derivative Development

Comparative Analysis of Early CPT Derivatives

DerivativeModification SiteKey PropertyClinical Relevance
CamptothecinNonePoor solubility, lactone instabilityLimited due to toxicity
Camptothecin sodiumC20 carboxylateWater-soluble, inactive lactoneEarly trials, limited efficacy
Camptothecin chloroacetateC20 chloroacetateCrystalline, stable for X-ray studiesStructural analysis only
TopotecanC9, C10 hydroxylationWater-soluble, lactone stabilityFDA-approved for ovarian cancer

Table 1. Early CPT derivatives and their properties .

Research Findings and Unresolved Questions

Contributions to Drug Design

The structural insights from camptothecin chloroacetate’s X-ray analysis guided the development of clinically successful analogs, such as irinotecan and topotecan, which feature stabilized lactone rings and enhanced solubility .

Limitations and Future Directions

  • Synthetic Challenges: The poor yield of camptothecin chloroacetate (exact yield unreported) highlights difficulties in modifying CPT’s sensitive lactone ring .

  • Biological Data Gap: No studies have directly evaluated the chloroacetate derivative’s Topo I inhibition or cytotoxicity, leaving its pharmacological potential unexplored.

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